amino}-4,4-dimethylpentanoic acid CAS No. 287210-83-7](/img/structure/B2809371.png)

(2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-dimethylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

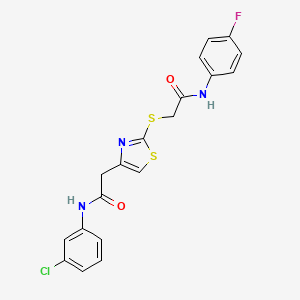

“(2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid” is a chemical compound with the CAS Number: 287210-83-7. It has a molecular weight of 259.35 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 259.35 . Additional physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

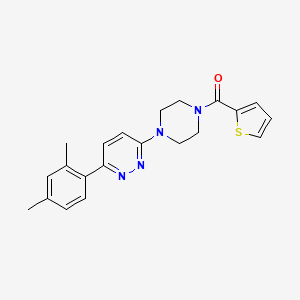

Biomass-derived Chemical Synthesis

Levulinic acid (LEV) derivatives, similar in functional group characteristics to (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid, are used in synthesizing a variety of value-added chemicals. These derivatives play a crucial role in drug synthesis due to their carbonyl and carboxyl groups, making the reaction cleaner and cost-effective. LEV derivatives can be used directly to synthesize drugs or to create related derivatives more specifically utilized in drug synthesis. They also serve as linkers in pharmaceutical intermediates, demonstrating a broad potential in medical applications including cancer treatment and medical materials (Zhang et al., 2021).

Catalytic Non-Enzymatic Kinetic Resolution

The resolution of racemates into chiral compounds is crucial in pharmaceutical synthesis. Catalytic non-enzymatic kinetic resolution (KR) has gained popularity due to its high enantioselectivity and yield. This process, relevant to compounds like (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid, involves the use of chiral catalysts to achieve asymmetric synthesis, demonstrating the compound's potential in creating enantiopure pharmaceuticals (Pellissier, 2011).

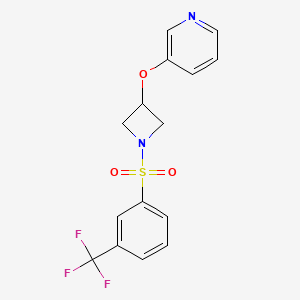

Spin Label Studies in Peptides

The spin label amino acid TOAC, a paramagnetic amino acid similar in synthetic complexity to (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid, is used in peptide studies. TOAC's incorporation into peptides allows for the analysis of backbone dynamics and secondary structure using various spectroscopic techniques. This demonstrates the potential of similarly complex compounds in biochemical research and pharmaceutical applications (Schreier et al., 2012).

Sorption Studies for Environmental Remediation

Compounds like (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid may have implications in environmental science, particularly in sorption studies. Research on sorption of herbicides to soil and minerals sheds light on the environmental fate and potential remediation strategies for various organic compounds, highlighting the significance of understanding chemical interactions within environmental contexts (Werner et al., 2012).

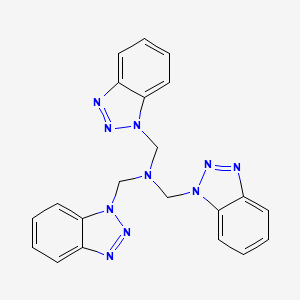

Quantum Dot Functionalization

Functionalizing carbon-based quantum dots with amino acids, akin to the functional groups in (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid, enhances their optical and electronic properties. Such functionalized quantum dots are highly soluble and biocompatible, making them suitable for a range of applications from sensors to energy storage systems. This highlights the compound's potential in nanotechnology and material science (Ravi et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-4,4-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)8-9(10(15)16)14(7)11(17)18-13(4,5)6/h9H,8H2,1-7H3,(H,15,16)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXPECOIMFVOLR-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2809306.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2809307.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2809309.png)